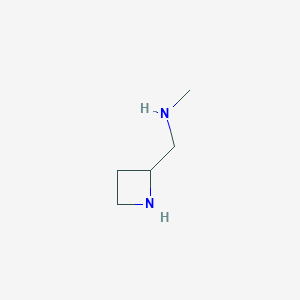

1-(azetidin-2-yl)-N-methylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

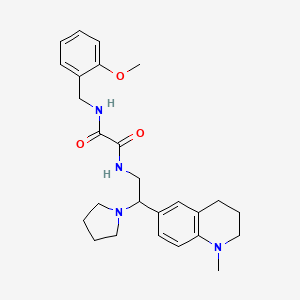

“1-(azetidin-2-yl)-N-methylmethanamine” is a compound that belongs to the class of organic compounds known as azetidines . It has a molecular weight of 86.14 and is a liquid at room temperature . The IUPAC name for this compound is 2-azetidinylmethanamine .

Synthesis Analysis

The synthesis of azetidine derivatives has been carried out using different methods . For example, the preparation of 1,2,4-trisubstituted azetidines by reductive cyclization of aza-Michael adducts of chalcones has been reported .Molecular Structure Analysis

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The azetidine ring is a part of the core structure of many β-lactam antibiotics .Chemical Reactions Analysis

Azetidine derivatives have been used in various chemical reactions . For example, cycloaddition of monochloroacetylchloride with imines (Schiff base) results in the formation of 2-azetidinone .Physical And Chemical Properties Analysis

The compound “1-(azetidin-2-yl)-N-methylmethanamine” is a liquid at room temperature . It has a molecular weight of 86.14 .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity in Breast Cancer Cells

1-(Azetidin-2-yl)-N-methylmethanamine: and related compounds have been investigated for their antiproliferative effects in breast cancer cells. Specifically, a series of novel analogues were designed based on combretastatin A-4 (CA-4), where the ethylene bridge was replaced with a β-lactam (2-azetidinone) scaffold . Notable findings include:

GABA-Uptake Inhibition

Another application involves the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids. Among these, amino acid II displayed moderate GABA-uptake inhibition at GAT-3 (with selectivity over GAT-1), suggesting potential neurological implications .

Chemical Hybridization for Male Sterilization in Wheat Plants

(Azetidin-2-yl)acetic acid (III): and its N-substituted derivatives were used as chemical hybridizing agents to selectively sterilize the male parts of wheat plants. This rendered the pollen grains non-functional, contributing to plant breeding and crop improvement .

Wirkmechanismus

The azetidine ring is a common structural feature of a number of wide-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardiacins, and monobactams . These antibiotics work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(azetidin-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-6-4-5-2-3-7-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLBMLAQHLFNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azetidin-2-yl)-N-methylmethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)

![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)

![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2644668.png)

![2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2644673.png)